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An In-depth Technical Guide to the Discovery and Development of Sotagliflozin

Executive Summary
Sotagliflozin (LX4211) is a first-in-class oral dual inhibitor of sodium-glucose cotransporter

type 1 (SGLT1) and type 2 (SGLT2). Its development was rooted in a strategic approach to

simultaneously target two key pathways of glucose regulation: renal glucose reabsorption via

SGLT2 and intestinal glucose absorption via SGLT1. This dual mechanism offers a

complementary, insulin-independent approach to glycemic control and has demonstrated

significant cardiovascular and renal benefits. This document provides a comprehensive

technical overview of sotagliflozin's journey from initial discovery through extensive clinical

development, culminating in its regulatory approvals for heart failure.

Discovery and Rationale
The development of sotagliflozin was initiated by Lexicon Pharmaceuticals, leveraging its

expertise in mouse genetics to identify novel drug targets.[1]

1.1. Preclinical Rationale: The Dual Inhibition Hypothesis The therapeutic strategy was built on

the distinct and complementary roles of SGLT1 and SGLT2:

SGLT2: Predominantly located in the proximal renal tubules, SGLT2 is responsible for

approximately 90% of glucose reabsorption from the glomerular filtrate back into the
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bloodstream.[2][3] Inhibition of SGLT2 was a well-established mechanism to induce

glucosuria, thereby lowering blood glucose levels.

SGLT1: Primarily found in the small intestine, SGLT1 is the main transporter for the

absorption of dietary glucose and galactose.[2][4] To a lesser extent, it is also present in the

kidneys, reabsorbing the remaining glucose not captured by SGLT2.

The hypothesis was that combining SGLT2 inhibition with SGLT1 inhibition could provide

superior glycemic control. By blocking intestinal SGLT1, sotagliflozin delays and reduces the

absorption of dietary glucose, leading to a blunting of postprandial glucose spikes.[2][5] This

gastrointestinal effect was also found to stimulate the release of glucagon-like peptide 1 (GLP-

1) and polypeptide tyrosine tyrosine (PYY), hormones that contribute to glycemic control and

appetite regulation.[5][6]

1.2. Lead Optimization An extensive medicinal chemistry program led to the identification of

sotagliflozin as the lead candidate. It was optimized to have a specific inhibitory profile, with

approximately 20-fold greater selectivity for SGLT2 over SGLT1.[5][7] This profile was designed

to achieve clinically meaningful inhibition of both targets at therapeutic doses.

SGLT1 IC50: 36 nM[1]

SGLT2 IC50: 1.8 nM[1]

Mechanism of Action
Sotagliflozin exerts its therapeutic effects through the dual inhibition of SGLT1 and SGLT2,

impacting glucose homeostasis via two primary organs: the kidneys and the gastrointestinal

tract.[4][8]

Renal Effects (SGLT2 Inhibition): By inhibiting SGLT2 in the kidneys, sotagliflozin reduces

the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a

reduction in plasma glucose levels.[2]

Gastrointestinal Effects (SGLT1 Inhibition): By inhibiting SGLT1 in the enterocytes of the

small intestine, sotagliflozin slows the absorption of glucose from food, which significantly

reduces postprandial hyperglycemia.[2][8]
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This dual action provides a comprehensive approach to lowering blood glucose, independent of

insulin secretion.
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Caption: Mechanism of Action of Sotagliflozin.

Pharmacokinetics
The pharmacokinetic profile of sotagliflozin has been characterized in healthy subjects and

patient populations. It is rapidly absorbed with dose-proportional systemic exposure.[9][10]
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Parameter Value Citation

Absorption

Tmax (single dose) 1.25 - 3 hours [8]

Tmax (multiple doses) 2.5 - 4 hours [8]

Oral Bioavailability ~71% [8]

Effect of Food (High-Calorie)
Cmax increased by 149%,

AUC by 50%
[11]

Distribution

Volume of Distribution (Vd) 9392 L [8]

Plasma Protein Binding ~98% [8]

Metabolism

Primary Pathway Glucuronidation via UGT1A9 [8]

Major Metabolite
3-O-glucuronide (M19),

inactive
[8]

Excretion

Terminal Half-life (t1/2) 21 - 35 hours [8]

Apparent Clearance (CL/F)
261 - 374 L/h (healthy

volunteers)
[8]

Route of Elimination 57% in urine, 37% in feces [8]

Multiple Dosing

Accumulation Ratio (Cmax) ~1.57 [9][10]

Accumulation Ratio (AUC) ~1.84 [9][10]

Table 1: Pharmacokinetic

Parameters of Sotagliflozin

Clinical Development
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Sotagliflozin has undergone a rigorous clinical development program across multiple

indications, including Type 1 Diabetes (T1D), Type 2 Diabetes (T2D), Chronic Kidney Disease

(CKD), and Heart Failure (HF).
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Caption: Clinical Development Workflow for Sotagliflozin.

Phase II and III Trials in Type 1 Diabetes (inTandem
Program)
Sotagliflozin was extensively studied as an oral adjunct to insulin in adults with T1D. The

inTandem program consisted of several Phase 3 trials.

Experimental Protocol (inTandem1 & inTandem2):

Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[12]

Patient Population: Adults with T1D using insulin pumps or multiple daily injections with a

baseline HbA1c of 7.0% to 11.0%.[12]

Intervention: Following a 6-week insulin optimization period, patients were randomized to

receive sotagliflozin 200 mg, sotagliflozin 400 mg, or placebo once daily for 24-52 weeks,

in addition to their insulin therapy.[12]

Primary Endpoint: Change from baseline in HbA1c at 24 weeks.[12]
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Outcome
Sotagliflozin
200 mg

Sotagliflozin
400 mg

Placebo Citation

inTandem2 (24

Weeks)

Δ HbA1c from

Baseline

-0.39% (p <

0.001)

-0.37% (p <

0.001)
-0.03% [12]

inTandem1 (6

Months)

Body Weight

Change
-3.5 lbs -6.0 lbs +1.8 lbs [13]

Meta-Analysis

Data

Severe

Hypoglycemia

RR: 0.69 (vs.

Placebo)

RR: 0.69 (vs.

Placebo)
- [14]

Diabetic

Ketoacidosis

(DKA)

RR: 3.93 (vs.

Placebo)

RR: 3.93 (vs.

Placebo)
- [14]

Table 2: Key

Efficacy and

Safety Results

from Phase 3

Trials in Type 1

Diabetes

Despite showing efficacy in glycemic control and weight reduction, an increased risk of diabetic

ketoacidosis (DKA) was observed.[13][14] This led to the FDA declining approval for T1D in the

U.S., while the European Medicines Agency (EMA) granted a limited approval that was later

withdrawn by the manufacturer.[15]

Phase III Cardiovascular Outcome Trials (CVOTs):
SOLOIST-WHF and SCORED
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The focus of development shifted to cardiovascular and renal outcomes in patients with T2D,

leading to two pivotal trials: SOLOIST-WHF and SCORED.[16][17]

Experimental Protocol (SOLOIST-WHF):

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[18][19]

Patient Population: 1,222 patients with T2D recently hospitalized for worsening heart failure.

The trial included patients with both reduced and preserved ejection fraction.[16][18]

Intervention: Sotagliflozin (200 mg, titrated to 400 mg) or placebo, initiated either in-hospital

or within 3 days of discharge.[18][19]

Primary Endpoint: Total number of deaths from cardiovascular causes, hospitalizations for

heart failure, and urgent visits for heart failure.[19][20]
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Caption: Logical Flow of the SOLOIST-WHF Trial Design.

Experimental Protocol (SCORED):

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[21][22]
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Patient Population: 10,584 patients with T2D, chronic kidney disease (eGFR 25-60

ml/min/1.73m²), and additional cardiovascular risk factors.[22][23]

Intervention: Sotagliflozin (200 mg, titrated to 400 mg) or placebo.[23]

Primary Endpoint: Initially a composite of major adverse cardiovascular events (MACE), the

primary endpoint was changed (due to early trial termination) to the total number of deaths

from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart

failure.[22]
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Caption: Logical Flow of the SCORED Trial Design.

Outcome SOLOIST-WHF SCORED Citation

Primary Endpoint

(CV Death, HHF,

Urgent HF Visit)

HR: 0.67 (95% CI:

0.52-0.85); p<0.001

HR: 0.75 (95% CI:

0.63-0.88); p<0.001
[16][19][20][21]

Key Secondary

Endpoints

MACE (CV Death,

Nonfatal MI, Nonfatal

Stroke)

-
HR: 0.84 (95% CI:

0.72-0.99)
[16][21][22]

Nonfatal MI - RRR: 30% [21]

Nonfatal Stroke - RRR: 30% [21]

Adverse Events of

Interest

Diarrhea Increased vs. Placebo Increased vs. Placebo [3]

Volume Depletion Increased vs. Placebo Increased vs. Placebo [3]

Table 3: Key Efficacy

Results from Phase 3

Cardiovascular

Outcome Trials

These trials successfully demonstrated that sotagliflozin significantly reduces the risk of major

heart failure events in a broad population of patients with T2D at high cardiovascular risk.[24]

Mechanistic Trial in HFpEF without Diabetes (SOTA-P-
CARDIA)
To explore the benefits of sotagliflozin beyond diabetic populations, a mechanistic trial was

conducted in patients with heart failure with preserved ejection fraction (HFpEF) without

diabetes.
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Experimental Protocol (SOTA-P-CARDIA):

Study Design: Prospective, randomized, double-blind, placebo-controlled trial.[25]

Patient Population: 88 diverse participants with HFpEF without diabetes.[25][26]

Intervention: Sotagliflozin or placebo for six months.[26]

Primary Outcomes: Changes in cardiac structure and function (e.g., left ventricular mass),

quality of life (KCCQ), and functional capacity (6-minute walk test).[25][26]

Outcome Result Citation

Left Ventricular Mass
Statistically significant

improvement
[25][26]

Diastolic Function
Statistically significant

improvement
[25][26]

6-Minute Walk Test
Statistically significant

improvement
[25][26]

KCCQ Score (Quality of Life)
Statistically significant

improvement
[25][26]

Peak VO₂
Notable improvement (not

statistically significant)
[25][26]

Table 4: Key Efficacy Results

from SOTA-P-CARDIA Trial in

HFpEF without Diabetes

This study was the first to demonstrate direct clinical benefits of sotagliflozin on cardiac

structure, function, and quality of life in HFpEF patients without diabetes, suggesting its

therapeutic potential is not solely dependent on glycemic control.[25][26]

Regulatory History and Conclusion
The extensive clinical development program culminated in key regulatory milestones:
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April 2019: The EMA approved sotagliflozin (Zynquista) for specific adults with type 1

diabetes. This approval was later withdrawn at the holder's request.[4][15]

May 2023: The U.S. FDA approved sotagliflozin (Inpefa) to reduce the risk of

cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults

with heart failure or T2D with CKD and other cardiovascular risk factors.[15][27][28]

The journey of sotagliflozin from a genetically-inspired target hypothesis to a clinically

validated therapy for heart failure showcases a successful translation of basic science into a

novel therapeutic agent. Its unique dual SGLT1/SGLT2 inhibition mechanism provides a

multifaceted approach to improving outcomes in a high-risk patient population, marking a

significant advancement in cardiovascular and metabolic medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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